molecular formula C₈H₁₆ClNO₂ B1142283 (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049740-49-9

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1142283
CAS No.: 1049740-49-9
M. Wt: 193.67
InChI Key:
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Description

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride: This enantiomer has a different stereochemistry and may exhibit distinct properties and activities.

    4-Isopropylpyrrolidine-3-carboxylic acid: The non-chiral version of the compound, lacking the specific (3S,4S) configuration.

    Pyrrolidine derivatives: Various other pyrrolidine-based compounds with different substituents and stereochemistry.

Uniqueness

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and potential applications. The (3S,4S) configuration imparts distinct properties that differentiate it from other similar compounds, making it valuable in targeted research and industrial applications.

Properties

IUPAC Name

(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQFLJSGGPCAU-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNC[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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